

Application Notes and Protocols: Total Synthesis of Hybridaphniphylline B

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Compound of Interest

Compound Name: Hybridaphniphylline B

Cat. No.: B12392171

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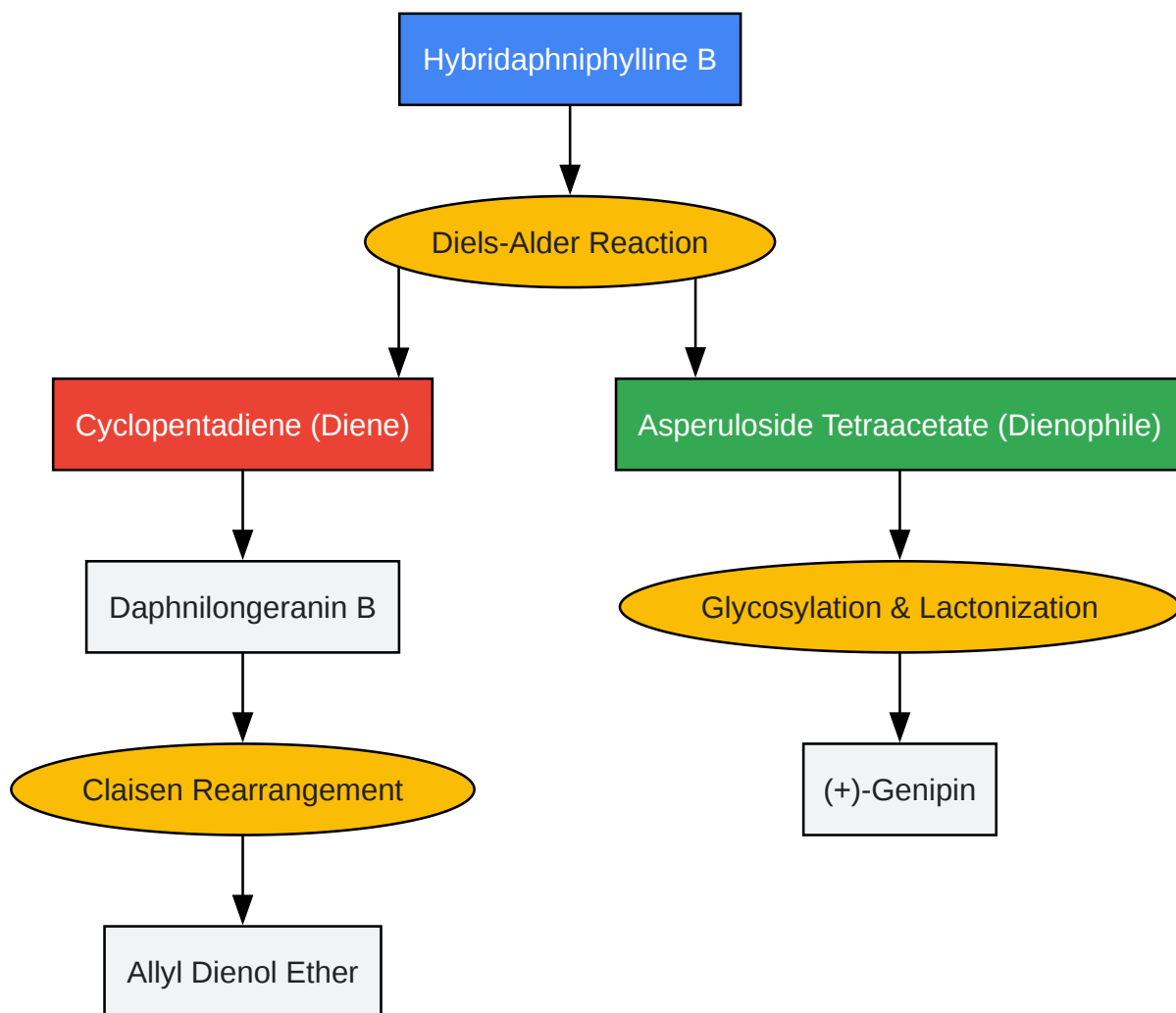
For Researchers, Scientists, and Drug Development Professionals

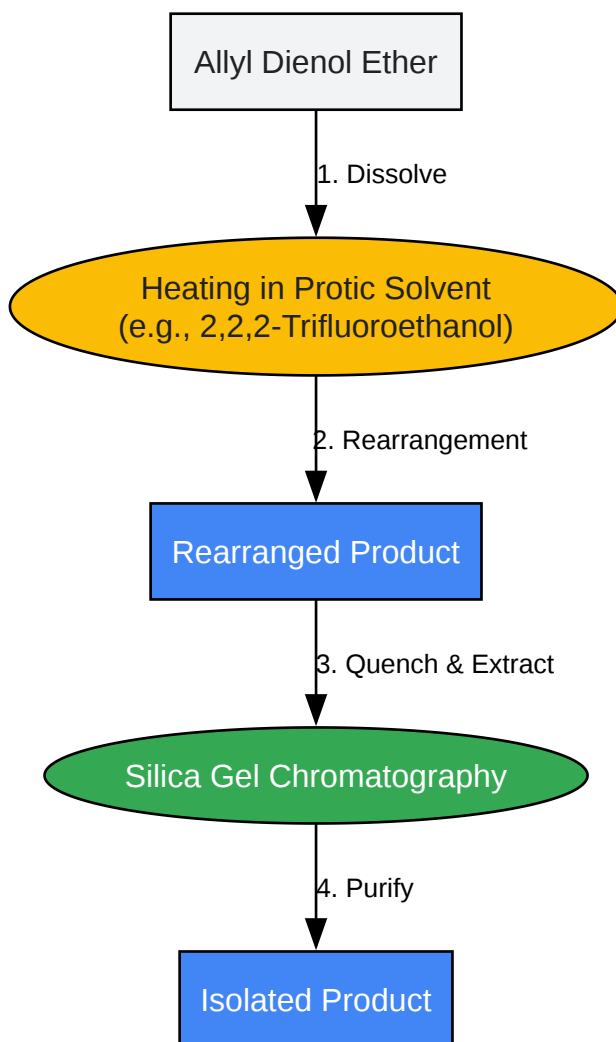
These application notes provide a detailed overview and experimental protocols for the total synthesis of **Hybridaphniphylline B**, a complex Daphniphyllum alkaloid. The synthesis, first reported by Zhang, Ding, Li, and colleagues in 2018, represents a significant achievement in natural product synthesis and offers a strategic blueprint for the construction of similarly complex molecular architectures.

Hybridaphniphylline B is a structurally intricate natural product, boasting 11 rings and 19 stereocenters.^{[1][2][3]} Its formidable architecture has made it a compelling target for synthetic chemists. The strategy detailed herein culminates in a biomimetic intermolecular Diels-Alder reaction, a key step that unites two complex molecular fragments in the final stages of the synthesis.^{[1][2][3]}

Retrosynthetic Analysis

The synthetic approach hinges on a convergent strategy, dissecting **Hybridaphniphylline B** into two primary building blocks: a highly substituted cyclopentadiene (the diene) and asperuloside tetraacetate (the dienophile).^{[1][2][3]} The cyclopentadiene component is envisioned to arise from daphnilongeranin B, accessible through a key Claisen rearrangement.^{[1][2][3]} The dienophile, asperuloside tetraacetate, is prepared from the readily available natural product, (+)-genipin.^{[1][2][3]}





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References

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